molecular formula C6H10N4O2 B1384065 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one CAS No. 1077-04-9

2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one

Cat. No.: B1384065
CAS No.: 1077-04-9
M. Wt: 170.17 g/mol
InChI Key: BFYURLDNKXKHHL-UHFFFAOYSA-N
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Description

2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to nucleic acid bases and has been explored for its antiviral and antitumor properties .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” are not explicitly mentioned. It’s important to note that any information regarding its safety should not be interpreted without the help of a healthcare provider .

Preparation Methods

The synthesis of 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one typically involves the reaction of 2,4-dichloropyrimidine with ethanolamine under controlled conditions. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Mechanism of Action

The mechanism of action of 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In the context of antiviral activity, it may interfere with viral replication by incorporating into viral nucleic acids and causing chain termination .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-6-9-4(8-1-2-11)3-5(12)10-6/h3,11H,1-2H2,(H4,7,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYURLDNKXKHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288367
Record name 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-04-9
Record name NSC55460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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